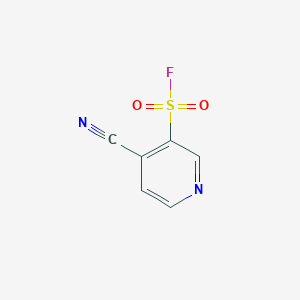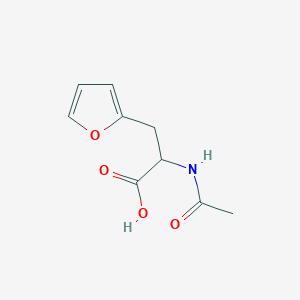![molecular formula C11H14ClN3O3 B13507303 tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a pyrrolopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the reaction of 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated or dehydroxylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the treatment of various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: Another tert-butyl ester compound used in the synthesis of tetrahydropyrimidine derivatives.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Used in the preparation of compounds with antibacterial and antitumor activities.
Uniqueness
Tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a hydroxyl and a chlorine group on the pyrrolopyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H14ClN3O3 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(17)6-7(16)5-8(12)13-4-14-9(5)15-6/h4,6-7,16H,1-3H3,(H,13,14,15) |
Clave InChI |
VCTRFMDEMOPUJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1C(C2=C(N1)N=CN=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)






![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)




![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
